molecular formula C15H16BrN3O3 B2909595 3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034432-90-9

3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2909595
CAS No.: 2034432-90-9
M. Wt: 366.215
InChI Key: MMWJWRJJMUQZIW-UHFFFAOYSA-N
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Description

3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the 4-Bromophenyl Propanoyl Intermediate: This step involves the acylation of 4-bromophenyl with propanoyl chloride in the presence of a base such as pyridine or triethylamine.

    Azetidin-3-yl Intermediate Synthesis: The next step is the formation of the azetidin-3-yl intermediate, which can be achieved through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Coupling Reaction: The final step involves coupling the azetidin-3-yl intermediate with the 4-bromophenyl propanoyl intermediate under conditions that promote the formation of the imidazolidine-2,4-dione ring. This can be achieved using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidin-3-yl ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles in the presence of a catalyst like palladium (Pd) in a Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Pd catalyst, boronic acids for Suzuki-Miyaura coupling

Major Products

    Oxidation: Formation of hydroxylated derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the imidazolidine-2,4-dione moiety, which is known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(3-(4-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione: Similar structure but with a fluorine atom instead of bromine.

    3-(1-(3-(4-Chlorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The uniqueness of 3-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than fluorine or chlorine, potentially leading to different binding affinities and biological activities.

This compound’s specific combination of functional groups and structural features makes it a versatile molecule for various scientific and industrial applications.

Properties

IUPAC Name

3-[1-[3-(4-bromophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c16-11-4-1-10(2-5-11)3-6-13(20)18-8-12(9-18)19-14(21)7-17-15(19)22/h1-2,4-5,12H,3,6-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWJWRJJMUQZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)Br)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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